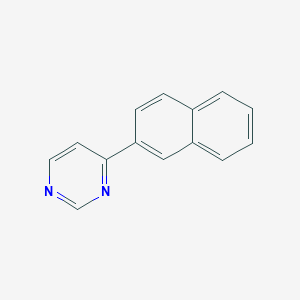
N,N'-di(naphthalen-1-yl)pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~5~-di(1-naphthyl)pentanediamide is a chemical compound with the molecular formula C25H22N2O2 It is characterized by the presence of two naphthyl groups attached to a pentanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-di(1-naphthyl)pentanediamide typically involves the reaction of 1-naphthylamine with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for N1,N~5~-di(1-naphthyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
N~1~,N~5~-di(1-naphthyl)pentanediamide can undergo various types of chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl groups can yield naphthoquinones, while reduction can produce amines.
科学研究应用
N~1~,N~5~-di(1-naphthyl)pentanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N1,N~5~-di(1-naphthyl)pentanediamide involves its interaction with specific molecular targets. The naphthyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the amide groups can form hydrogen bonds with various biomolecules, affecting their stability and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
N~1~,N~5~-di(2-naphthyl)pentanediamide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl.
N~1~,N~5~-di(phenyl)pentanediamide: Contains phenyl groups instead of naphthyl groups.
N~1~,N~5~-di(anthracenyl)pentanediamide: Contains anthracenyl groups, which are larger aromatic systems.
Uniqueness
N~1~,N~5~-di(1-naphthyl)pentanediamide is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new materials and drugs .
属性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
N,N'-dinaphthalen-1-ylpentanediamide |
InChI |
InChI=1S/C25H22N2O2/c28-24(26-22-14-5-10-18-8-1-3-12-20(18)22)16-7-17-25(29)27-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2,(H,26,28)(H,27,29) |
InChI 键 |
QIMHOUAJGAMQKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983160.png)
![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983174.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983179.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983182.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11983191.png)
![5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983193.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983204.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11983218.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983223.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983235.png)
![N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11983241.png)
